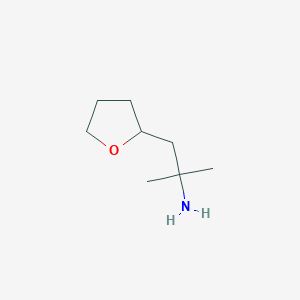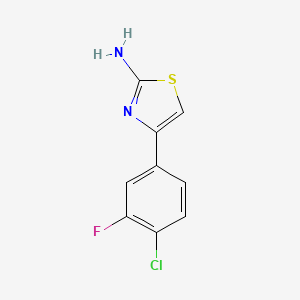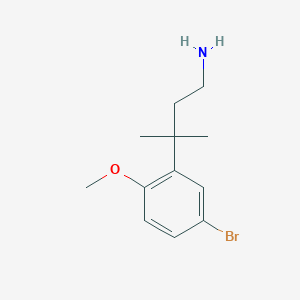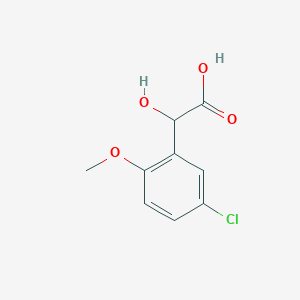![molecular formula C14H15NO B13538565 3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group at the 3’ position, a methyl group at the 4 position, and an amine group at the 3 position on the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group is introduced using methyl iodide and a base.
Industrial Production Methods
Industrial production of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl ring.
Wissenschaftliche Forschungsanwendungen
3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-4’-methylbiphenyl: Similar structure but lacks the amine group.
3-Methoxy-4’-methyl-[1,1’-biphenyl]-4-ylboronic acid: Contains a boronic acid group instead of an amine group.
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure with different positions of the methoxy and methyl groups.
Uniqueness
3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)16-2/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
XXZBTZDRAKSWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















